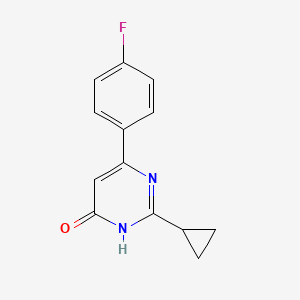

2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-ol

Description

Properties

IUPAC Name |

2-cyclopropyl-4-(4-fluorophenyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O/c14-10-5-3-8(4-6-10)11-7-12(17)16-13(15-11)9-1-2-9/h3-7,9H,1-2H2,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMSAAQQUSPZCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=O)N2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-ol typically involves:

- Construction or functionalization of the pyrimidine ring at positions 4 and 6.

- Introduction of the cyclopropyl group at position 2.

- Attachment of the 4-fluorophenyl substituent at position 6.

- Conversion of the pyrimidine ring to the 4-ol form.

These transformations are often achieved through nucleophilic aromatic substitution, Suzuki-Miyaura cross-coupling, and selective oxidation or hydrolysis steps.

Preparation of Key Intermediates

Pyrimidine Core Functionalization

A common starting material is 4,6-dichloropyrimidine , which undergoes selective nucleophilic substitution to introduce various substituents. For example, reaction with aryl amines or phenols under basic or heated conditions yields intermediates functionalized at the 4- or 6-positions.

Introduction of the Cyclopropyl Group

The cyclopropyl substituent is introduced via nucleophilic substitution or amination using cyclopropylamine or cyclopropyl boronic acid derivatives.

- Microwave-assisted synthesis has been employed for cyclopropylation of quinazolinone derivatives, which are structurally related heterocycles, using cyclopropylamine under mild conditions (100 °C, 15 min), affording high yields (85%). This approach suggests potential applicability to pyrimidine derivatives.

Cross-Coupling Reactions for Aryl Substitution

The 4-fluorophenyl group is commonly introduced via Suzuki-Miyaura coupling , a palladium-catalyzed cross-coupling between aryl halides and boronic acids or esters.

For example, 2-(4-cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is synthesized and then coupled with chloropyrimidine derivatives using Pd catalysts such as bis(triphenylphosphine)palladium(II) dichloride.

The reaction conditions typically involve heating in polar aprotic solvents (e.g., DMF), bases like potassium carbonate or triethylamine, and inert atmosphere to afford high yields of the aryl-substituted pyrimidine intermediates.

Conversion to Pyrimidin-4-ol

The transformation of the pyrimidine ring to the 4-ol form can be achieved by hydrolysis or nucleophilic substitution of the 4-chloro substituent with hydroxide ions under controlled conditions.

- In some syntheses, the 4-chloropyrimidine intermediate is treated with aqueous sodium hydroxide or other bases to replace the chlorine with a hydroxyl group, yielding the pyrimidin-4-ol structure.

Representative Preparation Procedure (Literature-Based)

Alternative and Advanced Methods

Mechanochemical Synthesis

Recent advances highlight mechanochemical synthesis as an eco-friendly alternative, using ball milling to promote reactions without solvents.

One-Pot Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction rates and improves yields.

Summary Table of Preparation Methods

| Method Type | Key Features | Advantages | Limitations/Notes |

|---|---|---|---|

| Nucleophilic substitution | Use of 4,6-dichloropyrimidine and amines/phenols | Straightforward, good yields | Requires careful regioselectivity |

| Suzuki-Miyaura coupling | Pd-catalyzed arylation with boronic esters | High selectivity, versatile | Requires expensive catalysts, inert atmosphere |

| Hydrolysis | Base-mediated substitution of 4-chloro group | Simple, efficient | Sensitive to reaction conditions |

| Mechanochemical synthesis | Solvent-free, ball milling techniques | Eco-friendly, scalable | Emerging method, less common |

| Microwave-assisted synthesis | Rapid heating, one-pot reactions | Time-saving, high yields | Requires specialized equipment |

Research Findings and Notes

The overall synthetic yield for multi-step pyrimidine derivatives ranges around 40-85%, depending on the route and substituents.

The use of palladium catalysts in Suzuki coupling is standard, with bis(triphenylphosphine)palladium(II) dichloride being effective.

Microwave and mechanochemical methods are promising for greener, faster syntheses but require further optimization for this specific compound.

Protecting group strategies and careful control of reaction conditions are critical to avoid side reactions and ensure regioselectivity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the modulation of various biochemical pathways, ultimately resulting in therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects at Position 2: Cyclopropyl vs. Amino Groups

The replacement of the amino group in 2-amino-6-(4-fluorophenyl)pyrimidin-4-ol (CAS 98305-74-9) with a cyclopropyl group significantly alters molecular properties:

- This could enhance binding specificity in biological targets compared to the smaller, hydrogen-bond-capable amino group .

- Electronic Effects: The electron-donating amino group may increase pyrimidine ring electron density, whereas the cyclopropyl group exerts a mild electron-withdrawing effect via hyperconjugation. This difference could influence reactivity or intermolecular interactions.

| Compound | Position 2 Substituent | Position 6 Substituent | Molecular Formula | Key Properties |

|---|---|---|---|---|

| 2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-ol | Cyclopropyl | 4-fluorophenyl | C₁₃H₁₂FN₃O | Enhanced rigidity, moderate lipophilicity |

| 2-Amino-6-(4-fluorophenyl)pyrimidin-4-ol (CAS 98305-74-9) | Amino | 4-fluorophenyl | C₁₀H₉FN₄O | Hydrogen-bond potential, higher polarity |

Halogen Substitution at Position 6: Fluorophenyl vs. Chlorophenyl

Comparison with 2-amino-6-(4-chlorophenyl)pyrimidin-4-ol (CAS 98305-75-0) highlights halogen-dependent effects:

- Steric and Electronic Profiles : The fluorine atom (van der Waals radius: 1.47 Å) is smaller than chlorine (1.75 Å), minimizing steric hindrance while maintaining strong electronegativity. This may favor tighter binding in hydrophobic pockets compared to bulkier halogens .

- Biological Implications : In maleimide derivatives, halogen size (F, Cl, Br, I) showed negligible impact on inhibitory potency (e.g., IC₅₀ values for MGL inhibition ranged 4.34–7.24 μM) . However, in pyrimidines, fluorine’s electronegativity could enhance dipole interactions or alter π-stacking efficiency.

Structural Comparisons with Thiazole Derivatives

Isostructural thiazole derivatives (e.g., compounds 4 and 5 in ) exhibit partial nonplanarity due to perpendicular orientation of one fluorophenyl group. While the pyrimidin-4-ol core of the target compound is inherently more planar, steric repulsion from the 4-fluorophenyl group may induce similar distortions, affecting crystallinity or packing efficiency .

Conformational Distortions in Macrocyclic Systems

In porphyrins, 4-fluorophenyl groups at meso positions cause nonplanar distortions due to steric clashes .

Key Research Findings and Implications

- Biological Relevance : The retained activity of halogen-substituted maleimides despite varying steric demands () implies that electronic effects may dominate in certain systems. For the target compound, fluorine’s electronegativity could be critical for target engagement .

- Structural Insights : Planarity deviations observed in fluorophenyl-containing compounds (e.g., porphyrins, thiazoles) underscore the need for conformational analysis in drug design to predict bioavailability .

Biological Activity

2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-ol is a pyrimidine derivative notable for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This compound has garnered attention due to its potential as an inhibitor of key enzymes involved in critical cellular processes, including DNA damage response and cell cycle regulation.

The primary mechanism of action for this compound involves its role as an inhibitor of the Serine/threonine-protein kinase ATR (ATM and Rad3-related protein). ATR is crucial for the cellular response to DNA damage, and its inhibition can lead to significant effects on cell proliferation and survival.

Key Pathways Affected

- DNA Damage Response : By inhibiting ATR, this compound disrupts the signaling pathways that manage DNA repair mechanisms.

- Cell Cycle Regulation : The inhibition can result in cell cycle arrest , particularly in cancer cells, leading to apoptosis (programmed cell death) under certain conditions.

The compound exhibits several biochemical properties that contribute to its biological activity:

- Cellular Interaction : It has been shown to interact with various proteins involved in cell signaling and metabolism.

- Histone Modification : Specifically, it influences the phosphorylation of histone variant H2AX at sites of DNA damage, a marker for DNA repair processes.

Anticancer Activity

Recent studies have highlighted the potential of this compound as a therapeutic agent in cancer treatment. For instance:

- In vitro assays demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, showcasing IC50 values indicative of potent activity against tumor cells .

Antimalarial Activity

Research has explored the compound's efficacy against Plasmodium falciparum, the causative agent of malaria. In animal models, it exhibited promising results:

- A study reported a 96% reduction in parasitemia when administered at a dose of 30 mg/kg orally over four days in a P. berghei mouse model .

Case Study 1: Cancer Cell Lines

In a study involving human cancer cell lines, this compound was tested for its ability to induce apoptosis. The results indicated:

- Significant apoptosis rates observed at concentrations above 1 µM.

- Enhanced efficacy when combined with other chemotherapeutic agents, suggesting a synergistic effect.

Case Study 2: Malaria Treatment

In a P. berghei model, the compound was evaluated for its pharmacokinetics and efficacy:

- Pharmacokinetic Profile : Rapid absorption and distribution were noted, with a half-life conducive to effective dosing schedules.

- Efficacy : The compound demonstrated rapid clearance of the erythrocytic stage of malaria parasites, indicating its potential as an effective antimalarial agent.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C13H12FN3 |

| Molecular Weight | 233.25 g/mol |

| IC50 (Cancer Cell Lines) | ~1 µM |

| Efficacy (Malaria Model) | 96% reduction in parasitemia |

| Dosing (Malaria Model) | 30 mg/kg orally for 4 days |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.